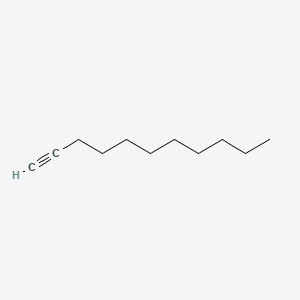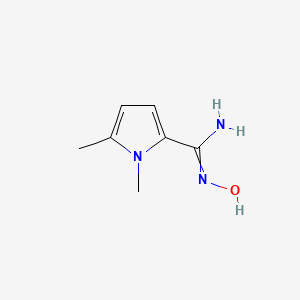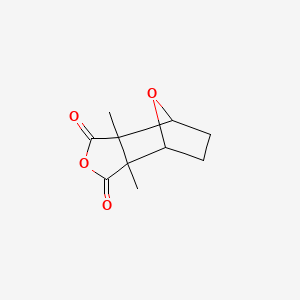
2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol is a chemical compound with the molecular formula C22H30O3S
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from phenol derivatives. One common method involves the sulfonylation of 2,2'-di-tert-butyl-5,5'-dimethyl-bisphenol with chlorosulfonic acid, followed by oxidation to introduce the sulfinyl group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The sulfinyl group in the compound can undergo further oxidation to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as bromine or nitric acid can be employed.
Major Products Formed:
Oxidation: 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfonyl-di-phenol
Reduction: 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfanyl-di-phenol
Substitution: Brominated or nitro-substituted derivatives
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bulky groups can provide steric hindrance, which is useful in controlling reaction pathways.
Biology: In biological research, the compound can be used as a probe to study oxidative stress and antioxidant activity. Its phenolic structure allows it to scavenge free radicals, making it valuable in studying oxidative damage in cells.
Medicine: The compound's antioxidant properties make it a candidate for developing therapeutic agents. It can be used in formulations to protect against oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: In the polymer industry, the compound can be used as a stabilizer or antioxidant in the production of plastics and rubbers. Its ability to prevent degradation by oxidation enhances the longevity and performance of these materials.
作用機序
The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The sulfinyl group also plays a role in stabilizing the compound and enhancing its antioxidant activity.
Molecular Targets and Pathways:
Free Radicals: The primary targets are reactive oxygen species (ROS) and other free radicals.
Antioxidant Pathways: The compound interacts with cellular antioxidant defense mechanisms, such as glutathione and superoxide dismutase.
類似化合物との比較
2,2'-Di-tert-butyl-4,4'-dihydroxy-bisphenol
2,2'-Di-tert-butyl-4,4'-sulfonyl-bisphenol
2,2'-Di-tert-butyl-5,5'-dimethyl-bisphenol
Uniqueness: 2,2'-Di-tert-butyl-5,5'-dimethyl-4,4'-sulfinyl-di-phenol stands out due to its sulfinyl group, which provides unique chemical reactivity and antioxidant properties compared to its counterparts. The presence of both bulky tert-butyl groups and the sulfinyl linkage enhances its stability and effectiveness as an antioxidant.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique properties make it a valuable compound in various scientific and industrial fields.
特性
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfinyl-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c1-13-9-17(23)15(21(3,4)5)11-19(13)26(25)20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGWOIVYFUKNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B7812479.png)








